molecular formula C9H15BrN4 B13302493 4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13302493
M. Wt: 259.15 g/mol
InChI Key: RBJGKPDMFBIQHB-UHFFFAOYSA-N
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Description

4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with a complex structure that includes a bromine atom, a pyrazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine include:

  • (S)-5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
  • ®-5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
  • Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a distinct set of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C9H15BrN4

Molecular Weight

259.15 g/mol

IUPAC Name

4-bromo-1-[(1-methylpyrrolidin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H15BrN4/c1-13-4-2-3-7(13)5-14-6-8(10)9(11)12-14/h6-7H,2-5H2,1H3,(H2,11,12)

InChI Key

RBJGKPDMFBIQHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN2C=C(C(=N2)N)Br

Origin of Product

United States

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